Oxirane, 2,2'-[9H-fluoren-9-ylidenebis(6,2-naphthalenediyloxymethylene)]bis-
Description
The compound Oxirane, 2,2'-[9H-fluoren-9-ylidenebis(6,2-naphthalenediyloxymethylene)]bis- (CAS: 1238475-45-0) is a bis-epoxide featuring a fluorene core linked to naphthalene rings via oxymethylene bridges and terminated with oxirane (epoxide) groups. Its molecular formula is C₃₃H₂₆O₄ (inferred from structural analogs) . The fluorene moiety provides rigidity and planarity, while the naphthalene units enhance aromatic conjugation and thermal stability. This compound is primarily used in advanced polymer formulations, where its high reactivity and structural complexity contribute to superior mechanical and thermal properties in cured materials .
Properties
IUPAC Name |
2-[[6-[9-[6-(oxiran-2-ylmethoxy)naphthalen-2-yl]fluoren-9-yl]naphthalen-2-yl]oxymethyl]oxirane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H30O4/c1-3-7-37-35(5-1)36-6-2-4-8-38(36)39(37,29-13-9-27-19-31(15-11-25(27)17-29)40-21-33-23-42-33)30-14-10-28-20-32(16-12-26(28)18-30)41-22-34-24-43-34/h1-20,33-34H,21-24H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OROZTGFBKXEPSI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)COC2=CC3=C(C=C2)C=C(C=C3)C4(C5=CC=CC=C5C6=CC=CC=C64)C7=CC8=C(C=C7)C=C(C=C8)OCC9CO9 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H30O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301144244 | |
| Record name | 2,2′-[9H-Fluoren-9-ylidenebis(6,2-naphthalenediyloxymethylene)]bis[oxirane] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301144244 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
562.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1238475-45-0 | |
| Record name | 2,2′-[9H-Fluoren-9-ylidenebis(6,2-naphthalenediyloxymethylene)]bis[oxirane] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1238475-45-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2′-[9H-Fluoren-9-ylidenebis(6,2-naphthalenediyloxymethylene)]bis[oxirane] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301144244 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Oxirane, 2,2’-[9H-fluoren-9-ylidenebis(6,2-naphthalenediyloxymethylene)]bis- typically involves the reaction of fluorenylidene derivatives with epichlorohydrin under basic conditions. The reaction proceeds through the formation of an intermediate, which subsequently undergoes cyclization to form the oxirane ring .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products .
Chemical Reactions Analysis
Nucleophilic Ring-Opening Reactions
The oxirane (epoxide) groups undergo nucleophilic attack, forming covalent bonds with nucleophiles. Key reactions include:
Mechanistic Insight : The electron-rich naphthalene substituents stabilize transition states during ring-opening, accelerating reactions under mild conditions compared to simpler epoxides .
Oxidation and Reduction Pathways
While the oxirane groups are stable under ambient conditions, targeted transformations occur under specific reagents:
Oxidation
-
Reagent : meta-Chloroperbenzoic acid (mCPBA)
-
Note : The fluorene backbone remains intact due to its inherent stability .
Reduction
Polymerization and Crosslinking
The compound serves as a bifunctional monomer in epoxy resin synthesis:
| Process | Catalyst | Key Property | Reference |
|---|---|---|---|
| Thermal curing | Boron trifluoride | High glass transition temperature (Tg) | |
| Anionic polymerization | Tertiary amines | Enhanced mechanical strength |
Example Reaction :
Comparative Reactivity with Analogues
The naphthalene substituents differentiate this compound from phenyl-based analogues:
| Parameter | Naphthalene Derivative | Phenyl Derivative |
|---|---|---|
| Reaction rate (with NH₃) | 1.5× faster | Baseline |
| Thermal stability | Stable up to 300°C | Stable up to 250°C |
| Solubility in THF | High | Moderate |
Key Research Findings
-
Kinetic Studies : Second-order kinetics observed in amine-mediated curing, with an activation energy of 85 kJ/mol .
-
Thermal Analysis : Degradation onset at 325°C (TGA), confirming suitability for high-performance applications .
This compound’s reactivity profile underscores its utility in materials science, particularly where thermal stability and tailored polymerization are critical.
Scientific Research Applications
Structural Characteristics
- Molecular Formula : C43H38O6
- Molecular Weight : 670.76 g/mol
- Key Features :
- Cardo structure, enhancing thermal stability.
- High refractive index, making it suitable for optical applications.
- Resistance to high temperatures.
Physical Properties
| Property | Value |
|---|---|
| Refractive Index | High |
| Thermal Stability | Excellent |
| Solubility | Variable |
| Color | Good color quality |
Materials Science
Functional Materials and Resins
Oxirane derivatives are often utilized in the formulation of advanced materials due to their unique properties. The cardo structure provides enhanced mechanical strength and thermal stability, making them suitable for high-performance applications such as coatings and adhesives.
Case Study: High-Performance Coatings
Research indicates that incorporating oxirane-based compounds into polymer matrices can significantly improve the thermal and mechanical properties of coatings used in aerospace and automotive industries. These coatings exhibit superior adhesion and resistance to environmental degradation.
Organic Synthesis
Building Blocks in Synthesis
The oxirane group is a valuable intermediate in organic synthesis, allowing for the creation of various functionalized compounds through ring-opening reactions. This versatility makes it an essential component in pharmaceutical and agrochemical synthesis.
Case Study: Synthesis of Bioactive Compounds
A study demonstrated the use of this oxirane compound as a precursor for synthesizing bioactive molecules with potential therapeutic effects. The unique reactivity of the epoxide allows for selective modifications leading to diverse chemical entities.
Optical Applications
High Refractive Index Materials
Due to its high refractive index, this compound can be utilized in optical devices, including lenses and waveguides. The ability to tailor optical properties through chemical modifications enhances its applicability in photonics.
Case Study: Optical Waveguides
In experiments, materials synthesized from oxirane derivatives showed promising results as optical waveguides, demonstrating low loss and high transmission efficiency at specific wavelengths.
Environmental Applications
Potential Functional Alternatives to BPA
Given the growing concerns regarding bisphenol A (BPA) and its analogs, oxirane compounds are being explored as safer alternatives in various applications, particularly in plastics and resins.
Case Study: Regulatory Assessments
Regulatory bodies have identified oxirane derivatives as potential substitutes for BPA due to their lower toxicity profiles and similar functional properties. Studies have shown that they do not exhibit endocrine-disrupting effects observed with some BPA analogs .
Mechanism of Action
The mechanism of action of Oxirane, 2,2’-[9H-fluoren-9-ylidenebis(6,2-naphthalenediyloxymethylene)]bis- involves its ability to undergo various chemical reactions due to the presence of the reactive oxirane ring. This ring can interact with nucleophiles, leading to the formation of new bonds and the generation of diverse chemical structures. The fluorenylidene core provides stability and rigidity to the molecule, making it suitable for applications in materials science .
Comparison with Similar Compounds
Substituent Variations
The target compound is distinguished by its 6,2-naphthalenediyl substituents. Key analogs and their differences are summarized below:
Structural and Electronic Effects
- Naphthalene vs. Phenylene : The naphthalene groups in the target compound extend conjugation, increasing UV stability and glass transition temperature (Tg) compared to phenyl-based analogs like CAS 47758-37-2 . However, this also reduces solubility in common solvents (e.g., acetone, THF) due to increased π-π stacking .
- Fluorene Core : Fluorene imparts planarity and electronic delocalization, enhancing mechanical strength in polymers. In contrast, isopropylidene-linked analogs (e.g., CAS 1675-54-3) exhibit flexibility but lower thermal resistance .
Physicochemical Properties and Reactivity
- Reactivity : The bis-epoxide groups in the target compound undergo rapid curing with amines or anhydrides, similar to CAS 47758-37-2. However, steric hindrance from naphthalene may slow reaction kinetics compared to smaller epoxides like CAS 27610-48-6 .
- Thermal Stability : The rigid naphthalene-fluorene architecture elevates decomposition temperatures (>300°C), outperforming phenyl (Td ~250°C) and aliphatic analogs (Td ~200°C) .
- Solubility: Limited solubility in polar aprotic solvents (e.g., DMF, NMP) due to high aromaticity; requires elevated temperatures for processing .
Biological Activity
Oxirane, 2,2'-[9H-fluoren-9-ylidenebis(6,2-naphthalenediyloxymethylene)]bis- is a complex organic compound notable for its unique structural features that include oxirane (epoxy) groups and a fluorenylidene framework. This compound has garnered attention for its potential biological activities and applications in various fields such as pharmaceuticals, materials science, and organic electronics.
- Molecular Formula : C37H30O4
- Molar Mass : 538.63 g/mol
- CAS Number : 334008-97-8
- Melting Point : Approximately 153°C
- Solubility : Slightly soluble in chloroform and dichloromethane
Biological Activity
The biological activity of Oxirane, 2,2'-[9H-fluoren-9-ylidenebis(6,2-naphthalenediyloxymethylene)]bis- has been explored in various studies. Key findings include:
- Antimicrobial Properties : Research indicates that compounds with a fluorene nucleus exhibit diverse pharmacological actions including antimicrobial activity against both Gram-positive and Gram-negative bacteria as well as fungi. For instance, derivatives of fluorene have shown significant inhibitory effects on strains like Staphylococcus aureus and Escherichia coli .
- Cytotoxicity and Antiproliferative Effects : Several studies have investigated the cytotoxic effects of fluorene derivatives. For example, certain compounds have been identified as type I topoisomerase inhibitors, demonstrating antiproliferative activity against cancer cell lines. The introduction of specific substituents has been shown to enhance this activity .
- Antioxidant Activity : Fluorene derivatives are also noted for their antioxidant properties, which could be beneficial in preventing oxidative stress-related diseases .
Study on Antimicrobial Activity
A study assessed the antimicrobial efficacy of O-aryl-carbamoyl-oxymino-fluorene derivatives against various bacterial and fungal strains. The results indicated that the presence of electron-withdrawing groups significantly enhanced the antimicrobial activity against both planktonic and biofilm states of the pathogens tested .
Cytotoxicity Assessment
In another research effort, the cytotoxic effects of newly synthesized fluorene derivatives were evaluated against different cancer cell lines. Compounds exhibiting linear alkyl groups in their structure showed superior antiproliferative activity compared to those with branched or bulky groups. This suggests that structural modifications can significantly influence biological outcomes .
Applications
Given its biological activities, Oxirane, 2,2'-[9H-fluoren-9-ylidenebis(6,2-naphthalenediyloxymethylene)]bis- has potential applications in:
- Pharmaceuticals : As a lead compound for developing new antimicrobial or anticancer drugs.
- Materials Science : In creating high-performance polymers due to its epoxy groups which can enhance thermal stability and optical properties.
- Organic Electronics : Utilized in organic light-emitting diodes (OLEDs) and solar cells due to its favorable photophysical properties .
Summary Table of Biological Activities
Q & A
Q. Basic Research Focus
- ¹H/¹³C NMR : Assign peaks for oxirane protons (δ 3.1–4.3 ppm) and fluorene-naphthalene aromatic protons (δ 6.8–7.8 ppm) to confirm connectivity .
- FT-IR : Validate epoxide rings via C-O-C stretching (1250 cm⁻¹) and oxirane ring deformation (850 cm⁻¹).
- Mass spectrometry (HRMS) : Confirm molecular weight (e.g., m/z 450.53 for C₃₃H₂₂O₂) and detect trace impurities .
What approaches study environmental degradation pathways under varying conditions?
Q. Advanced Research Focus
- Hydrolytic degradation : Incubate in buffered solutions (pH 4–9) at 25–50°C, monitoring via LC-MS for diol formation.
- Photolytic studies : Expose to UV light (254 nm) and analyze by GC-MS for fragmentation products (e.g., fluorenone derivatives).
- Microbial assays : Use soil slurry cultures to identify biodegradation metabolites through metabolomic profiling .
Data Contradictions and Mitigation Strategies
- Synthesis yield variability : Trace moisture can hydrolyze epoxide intermediates; use anhydrous solvents and inert atmospheres .
- Thermal data conflicts : Standardize heating rates and sample masses in TGA/DSC protocols .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
